molecular formula C35H32N4O2 B10876272 7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10876272
M. Wt: 540.7 g/mol
InChI Key: UUSIUROFVFSCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with various substituents, making it a subject of interest for researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves a multi-step process. One common method includes the following steps:

    Claisen-Schmidt Condensation: This reaction involves the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base to form chalcones.

    Cyclization: The chalcones undergo cyclization with guanidine or its derivatives under reflux conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: Various substituents are introduced through substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium hydroxide, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential to treat various diseases. Its unique structure and biological activity make it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials.

Mechanism of Action

The mechanism of action of 7-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 7-Benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines
  • Indole derivatives

Uniqueness

Compared to similar compounds, 7-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-5,6-DIPHENYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE stands out due to its unique combination of substituents and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C35H32N4O2

Molecular Weight

540.7 g/mol

IUPAC Name

7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C35H32N4O2/c1-40-29-19-18-25(22-30(29)41-2)20-21-38-24-37-35-32(34(38)36)31(27-14-8-4-9-15-27)33(28-16-10-5-11-17-28)39(35)23-26-12-6-3-7-13-26/h3-19,22,24,36H,20-21,23H2,1-2H3

InChI Key

UUSIUROFVFSCGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.